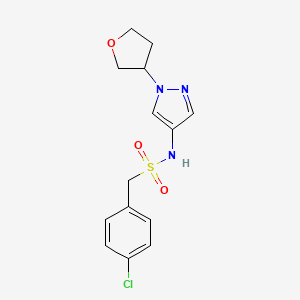
1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide is a useful research compound. Its molecular formula is C14H16ClN3O3S and its molecular weight is 341.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-chlorophenyl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and mechanisms of action, supported by relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonamide with a tetrahydrofuran-derived pyrazole. The process can be optimized for yield and purity using various organic solvents and purification techniques such as column chromatography.
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. A study highlighted the inhibitory effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. The compound demonstrated cytotoxic effects, suggesting its potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating diseases characterized by inflammation. Studies have reported that certain pyrazole compounds effectively reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory activities, this compound has demonstrated antimicrobial effects against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential, making it a candidate for further development in infectious disease treatment .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in signaling pathways that regulate cell proliferation and survival, such as the MAPK pathway.
- Cytokine Modulation : It can modulate the production of cytokines involved in inflammatory responses, thereby reducing inflammation.
- DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
Study 1: Antitumor Efficacy
In a controlled study, this compound was administered to xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to control groups, with a noted increase in apoptotic cells within the tumor tissue .
Study 2: Anti-inflammatory Effects
A study assessing the anti-inflammatory properties involved administering the compound to animal models with induced inflammation. Results showed a marked decrease in inflammatory markers and improvement in clinical scores related to inflammation severity .
Data Summary
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c15-12-3-1-11(2-4-12)10-22(19,20)17-13-7-16-18(8-13)14-5-6-21-9-14/h1-4,7-8,14,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSMSHRRTTXHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













